Prasteronyl Abiraterone
Description
Prasteronyl Abiraterone (Catalogue No.: PA 01 0041019) is a steroidal compound with the molecular formula C₄₃H₅₇NO₂ and a molecular weight of 619.93 . It is structurally distinct from abiraterone acetate, a well-established CYP17 inhibitor used in metastatic castration-resistant prostate cancer (mCRPC). While abiraterone acetate (C₂₆H₃₃NO₂) is a prodrug hydrolyzed to abiraterone, this compound appears in pharmaceutical impurity profiles, suggesting it may be a derivative or analog formed during synthesis or metabolism .
Properties
Molecular Formula |
C₄₃H₅₇NO₂ |
|---|---|
Molecular Weight |
619.92 |
Synonyms |
(3S,8R,9S,10R,13S,14S)-3-(((3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-1 |
Origin of Product |
United States |
Scientific Research Applications
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Prasteronyl Abiraterone is primarily indicated for mCRPC. Clinical trials have demonstrated its efficacy in prolonging overall survival and delaying disease progression:
- Efficacy : In a multinational phase III trial, patients receiving abiraterone plus prednisone showed a median overall survival of 14.8 months compared to 10.9 months for those receiving placebo plus prednisone .
- Safety : Adverse events were reported in approximately 45% of patients, with serious adverse reactions occurring in about 12.4% .
High-Risk Metastatic Castration-Sensitive Prostate Cancer (CSPC)
Recent studies have expanded the application of this compound to high-risk CSPC:
- Improved Survival Rates : A study found that the combination of standard-of-care androgen deprivation therapy with abiraterone significantly improved five-year survival rates from 41% to 60% .
- Quality of Life : Patients reported enhanced health-related quality of life and reduced pain levels during treatment .
Japanese Cohort Study
A large-scale post-marketing surveillance study in Japan assessed 497 patients with mCRPC treated with abiraterone and prednisone:
- Adverse Events : The most common adverse drug reactions included abnormal hepatic function (6.5%) and hypokalemia (3.0%) .
- Efficacy Outcomes : After 12 weeks, 25.5% of patients achieved a ≥50% decrease in prostate-specific antigen levels, indicating significant therapeutic benefit.
COU-AA-302 Trial
This trial focused on chemotherapy-naive patients with asymptomatic or mildly symptomatic mCRPC:
- Results : The addition of abiraterone led to significant delays in radiographic progression and improved overall survival compared to placebo .
- Long-Term Follow-Up : The final analysis at a median follow-up of 49 months confirmed sustained benefits in overall survival rates.
Safety Profile
The safety profile of this compound is generally acceptable, though it does require monitoring for specific adverse events:
- Common Adverse Events : These include hypertension, hypokalemia, and liver function abnormalities .
- Management Strategies : Co-administration with low-dose prednisone helps mitigate mineralocorticoid-related side effects .
Comparative Efficacy Table
| Study/Trial | Population | Overall Survival Improvement | Key Findings |
|---|---|---|---|
| COU-AA-302 | Chemotherapy-naive mCRPC patients | Yes | Significant delay in progression and improved QoL |
| Japanese Cohort | mCRPC patients | Yes | 25.5% PSA response at 12 weeks |
| STAMPEDE Trial | High-risk CSPC patients | Yes | Improved five-year survival from 41% to 60% |
Comparison with Similar Compounds
Mechanism and Efficacy
- Target: Enzalutamide, a non-steroidal androgen receptor (AR) antagonist, directly blocks AR signaling, whereas abiraterone inhibits CYP17 to reduce androgen synthesis .
- Survival Outcomes: Overall Survival (OS): No significant difference in OS between abiraterone and enzalutamide (HR = 1.03, 95% CI: 0.854–1.242) . Radiographic Progression-Free Survival (rPFS): Enzalutamide demonstrated superior rPFS (HR = 0.516, 95% CI: 0.438–0.608) in mCRPC .
- PSA Response: Enzalutamide showed higher rates of PSA reduction >50% (69.2% vs.
Table 1: Abiraterone vs. Enzalutamide in mCRPC
*Data from pre-chemotherapy mCRPC (COU-AA-302).
†Data from post-chemotherapy mCRPC.
Cabazitaxel
Clinical Context
- Cabazitaxel, a taxane chemotherapy, is used post-abiraterone/enzalutamide failure.
Ketoconazole
Historical Predecessor
- Ketoconazole, an antifungal with CYP17 inhibitory activity, was used off-label for prostate cancer but had low potency and significant toxicity (e.g., adrenal insufficiency). Abiraterone acetate was developed to improve specificity and reduce off-target effects .
Combination Therapies
Abiraterone + Dutasteride
- Adding dutasteride (5α-reductase inhibitor) to abiraterone increased PSA response rates (62% vs. historical abiraterone monotherapy) by suppressing conversion of abiraterone metabolites like 3-keto-5α-abiraterone, which may promote tumor growth .
Abiraterone + Olaparib
- In a phase II trial, combining abiraterone with olaparib (PARP inhibitor) improved progression-free survival (PFS) compared to abiraterone alone, though OS data were immature (28.6% maturity) .
Pharmacokinetic and Metabolic Comparisons
Absorption and Food Effects
- Abiraterone acetate exhibits a "positive food effect," with lipid-rich meals increasing systemic exposure by 5–10-fold. This is attributed to enhanced solubility and reduced first-pass metabolism .
Metabolism
Table 2: Key Metabolites of Abiraterone
| Metabolite | Activity | Clinical Impact | Source |
|---|---|---|---|
| Δ4-Abiraterone (D4A) | Anti-tumor | Prolongs PFS | |
| 3-keto-5α-Abiraterone | Pro-tumor | Shorter PFS in models | |
| Abiraterone N-Oxide (M4) | Inactive | No significant effect |
Discussion
While Prasteronyl Abiraterone’s clinical relevance is underexplored, comparisons with enzalutamide, cabazitaxel, and combination therapies highlight abiraterone acetate’s evolving role in mCRPC. Key considerations include:
- Therapeutic Sequencing : Enzalutamide’s superior rPFS may favor its use in rapidly progressing disease, whereas abiraterone’s steroid requirement complicates long-term management .
- Combination Potential: Dutasteride and olaparib combinations address resistance mechanisms but require validation in larger trials .
- Metabolic Challenges : Pro-tumor metabolites underscore the need for adjunctive therapies to optimize abiraterone’s efficacy .
Q & A
Basic Research Questions
Q. What are the key endpoints and trial design considerations for evaluating abiraterone in metastatic castration-resistant prostate cancer (mCRPC)?
- Answer: Clinical trials for abiraterone in mCRPC typically employ double-blind, randomized designs with coprimary endpoints such as radiographic progression-free survival (rPFS) and overall survival (OS). For example, in the COU-AA-302 trial ( ), rPFS was 16.5 months for abiraterone-prednisone vs. 8.3 months for placebo (HR: 0.53; 95% CI: 0.45–0.62), while OS trended positively (median not reached vs. 27.2 months; HR: 0.75). Secondary endpoints include time to cytotoxic chemotherapy initiation and PSA progression. Methodologically, interim analyses (e.g., at 43% of expected deaths) ensure ethical oversight and early efficacy signals .
Q. How does abiraterone’s mechanism of action influence androgen suppression in prostate cancer?
- Answer: Abiraterone irreversibly inhibits CYP17A1, a key enzyme in testosterone synthesis, reducing serum testosterone to undetectable levels when combined with LHRH agonists or orchiectomy. Phase I studies demonstrated tumor shrinkage and PSA declines in advanced prostate cancer, validating its androgen-axis targeting ( ). Methodologically, pharmacokinetic studies (e.g., LC-MS/MS) confirm drug bioavailability and metabolite activity .
Q. What survival benefits does abiraterone provide in post-chemotherapy mCRPC populations?
- Answer: In the COU-AA-301 trial (), abiraterone-prednisone improved median OS to 14.8 months vs. 10.9 months for placebo (HR: 0.65; 95% CI: 0.54–0.77), with significant delays in PSA progression (10.2 vs. 6.6 months). These findings underscore its role in post-chemotherapy settings, validated through stratified randomization and Cox proportional hazards models .
Advanced Research Questions
Q. What molecular mechanisms drive resistance to abiraterone in CRPC?
- Answer: Resistance involves upregulation of CYP17A1, androgen receptor (AR) splice variants (e.g., AR-V7), and intratumoral steroidogenesis reactivation. Xenograft studies () show post-treatment increases in ARFL (2.3–3.4-fold) and ARdel567es (2.7-fold), alongside elevated steroidogenic enzymes (e.g., 2.1-fold CYP17A1). Transcriptomic profiling and immunohistochemistry are critical for identifying these adaptive pathways .
Q. How can predictive biomarkers identify patients unlikely to respond to abiraterone?
- Answer: Blood-based DNA sequencing ( ) identifies androgen receptor mutations (e.g., AR-L702H) linked to resistance. A composite score combining neutrophil-to-lymphocyte ratio (NLR ≤5) and restricted metastatic spread (bone/lymph nodes only) predicts PSA response (OR: 3.1; 95% CI: 1.5–6.4), validated in multicenter cohorts (). Logistic regression and ROC analysis optimize predictive accuracy .
Q. What methodological approaches validate abiraterone’s physicochemical properties for formulation studies?
- Answer: Reverse-phase liquid chromatography (RP-LC) with UV detection determines pKa in acetonitrile-water mixtures (50–70% v/v), essential for optimizing solubility and stability. Method validation includes linearity (r² >0.99), precision (RSD <2%), and recovery (>95%) in human urine matrices ( ). GC-MS/MS further quantifies genotoxic impurities (e.g., alkylating agents) at <1 ppm in API batches () .
Q. How do combination therapies enhance abiraterone’s efficacy in mCRPC?
- Answer: The PROpel trial () combined abiraterone with olaparib (PARP inhibitor), achieving a 79.3% PSA response rate vs. 69.2% for abiraterone alone. BRCA-mutated subgroups showed maximal benefit (HR for PSA progression: 0.14; 95% CI: 0.07–0.25). Similarly, immunosuppressant combinations () improved OS (HR: 0.62) and DFS via synergistic immune modulation, assessed through stratified Kaplan-Meier analysis .
Q. What guidelines govern data sharing and authorship in abiraterone clinical trials?
- Answer: Sponsors retain ownership of trial data, requiring investigators to submit manuscripts for pre-submission review (60-day embargo). Publication sequencing prioritizes primary endpoints (e.g., OS) over substudies, per ICMJE and GCP standards ( ). Multivariate Cox models and CONSORT diagrams ensure transparent reporting .
Q. How is abiraterone being evaluated in castration-sensitive prostate cancer (CSPC)?
- Answer: The LATITUDE trial () demonstrated OS improvement in CSPC (median not reached vs. 34.7 months; HR: 0.62; 95% CI: 0.51–0.76) using abiraterone with ADT. Stratification by disease volume and risk factors (e.g., Gleason score ≥8) informed subgroup analyses, validated through centralized radiographic review .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
